molecular formula C17H16O6 B4837613 4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde

4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde

Cat. No.: B4837613
M. Wt: 316.30 g/mol
InChI Key: LYMLAYCMWFPSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde, also known as MDMA, is a psychoactive drug that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a derivative of the amphetamine class of drugs and has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential to treat various mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to a feeling of euphoria and increased sociability. This compound also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Prolonged use of this compound can lead to neurotoxicity and damage to serotonin-producing neurons in the brain.

Advantages and Limitations for Lab Experiments

4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde has several advantages and limitations for use in lab experiments. It has been shown to increase sociability and emotional openness, which may make it useful in studying social behavior. However, its effects on the brain are complex and may be difficult to study. Additionally, its illegal status makes it difficult to obtain and use in lab experiments.

Future Directions

There are several future directions for research on 4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde. One area of focus is the potential use of this compound in the treatment of addiction. Studies have shown that this compound may be effective in treating alcohol and nicotine addiction. Another area of focus is the potential use of this compound in the treatment of autism. Studies have shown that this compound may be effective in increasing social behavior and reducing anxiety in individuals with autism. Finally, there is a need for further research on the long-term effects of this compound use on the brain and body.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can be effective in treating PTSD and anxiety by reducing fear and promoting social bonding. This compound has also been shown to increase empathy and emotional openness, which may make it useful in couples therapy. Additionally, this compound has been shown to have potential applications in the treatment of addiction and autism.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-19-15-6-12(8-18)7-16(20-2)17(15)21-9-11-3-4-13-14(5-11)23-10-22-13/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMLAYCMWFPSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC3=C(C=C2)OCO3)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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